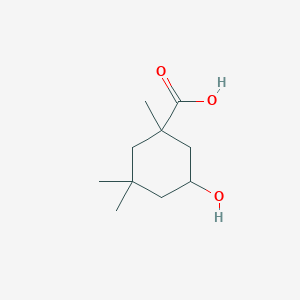

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid is a chemical compound with a unique structure that includes a hydroxyl group, three methyl groups, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid typically involves the hydroxylation of 1,3,3-trimethylcyclohexanecarboxylic acid. This can be achieved through various methods, including:

Oxidation Reactions: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the hydroxyl group.

Hydrolysis Reactions: Hydrolyzing esters or other derivatives of 1,3,3-trimethylcyclohexanecarboxylic acid to obtain the hydroxylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 1,3,3-trimethylcyclohexanecarboxylic acid.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 1,3,3-trimethylcyclohexanecarboxylic acid.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the activity of enzymes and altering metabolic pathways. The carboxylic acid group can also participate in ionic interactions, further modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

1,3,3-Trimethylcyclohexanecarboxylic acid: Lacks the hydroxyl group, resulting in different chemical and biological properties.

5-Hydroxy-1,3,3-trimethylcyclohexanone: Contains a ketone group instead of a carboxylic acid group, leading to different reactivity and applications.

Uniqueness

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclohexane ring

Biological Activity

5-Hydroxy-1,3,3-trimethylcyclohexanecarboxylic acid (also known as HTCA) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H16O3

- Molecular Weight : 184.24 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1(C(C(C(C1(C(=O)O)O)C)C)C)O)

Antiviral Properties

Recent studies have indicated that HTCA exhibits antiviral activity, particularly against the influenza virus. It acts as an inhibitor of hemagglutinin (HA), a crucial protein for viral entry into host cells. By blocking HA-mediated fusion, HTCA can potentially prevent the virus from replicating within the host .

Antioxidant Activity

HTCA has been shown to possess antioxidant properties. Antioxidants are vital for neutralizing free radicals in biological systems, thus protecting cells from oxidative stress. This activity may contribute to its overall therapeutic potential in preventing diseases associated with oxidative damage .

Antimicrobial Effects

Research has highlighted the antimicrobial properties of HTCA. It has been tested against various bacterial strains, showing significant inhibitory effects. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

The biological activity of HTCA can be attributed to several mechanisms:

- Inhibition of Viral Fusion : By targeting hemagglutinin, HTCA disrupts the fusion process necessary for viral entry into cells .

- Scavenging Free Radicals : The hydroxyl groups in HTCA may play a role in scavenging reactive oxygen species (ROS), thereby reducing oxidative stress and cellular damage .

- Modulation of Enzymatic Activity : HTCA may interact with specific enzymes involved in metabolic pathways, influencing various biological processes.

Case Studies

- Influenza Treatment : A study demonstrated that compounds similar to HTCA showed efficacy in inhibiting influenza virus replication in vitro. The findings suggest that HTCA could be further investigated as a therapeutic agent against influenza .

- Antioxidant Efficacy : In a controlled experiment, HTCA was administered to cell cultures exposed to oxidative stress. Results indicated a significant reduction in markers of oxidative damage compared to untreated controls, highlighting its potential as an antioxidant agent .

- Antimicrobial Testing : HTCA was evaluated against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity, suggesting its utility in developing new antimicrobial therapies .

Comparison of Biological Activities

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

5-hydroxy-1,3,3-trimethylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h7,11H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

GBDKEADQGMHTHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(C1)(C)C(=O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.